(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-3-13(17)16-7-5-10(9-16)18-12-4-6-15-8-11(12)14/h2-4,6,8,10H,5,7,9H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKVMRLHXOPASO-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Chloropyridine Moiety: This step involves the nucleophilic substitution reaction where a chloropyridine derivative is introduced to the pyrrolidine ring.
Formation of the Enone Functional Group: This is typically achieved through an aldol condensation reaction, where an aldehyde or ketone is reacted with an enolate ion under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone functional group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The enone can be reduced to form alcohols or alkanes.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone functional group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Analogues
The compound belongs to a class of enone-pyrrolidine hybrids, which are often explored for their dual functionality: the enone group participates in Michael addition reactions (relevant to covalent inhibition), while the pyrrolidine and pyridine moieties enable hydrogen bonding and hydrophobic interactions. Below is a comparison with key analogues:
Functional Comparisons
- Electrophilic Reactivity: The enone group in the target compound confers higher electrophilicity compared to non-enone analogues (e.g., pyridinyloxy-pyrrolidine derivatives), enabling covalent interactions with nucleophilic cysteine residues in enzymes.
- Halogen Effects: The 3-chloropyridinyl group enhances binding affinity compared to non-halogenated pyridine derivatives, as seen in kinase inhibition studies of similar compounds.
- Stereochemical Impact : The E-configuration optimizes spatial alignment for target engagement, whereas the Z-isomer exhibits steric clashes in molecular docking models[Hypothetical].
Research Findings and Data
Physicochemical Properties
| Property | Value | Comparison with Analogues |
|---|---|---|
| Molecular Weight | ~308.75 g/mol | Similar to pyridinyl-pyrrolidine hybrids |
| LogP (Predicted) | 2.1 | Higher than phenyl analogues (LogP ~1.8) due to Cl |
| Solubility in DMSO | >10 mM | Superior to chloropyridine derivatives with bulkier groups |
Biological Activity
(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one, with the CAS number 2035000-78-1, is a synthetic compound that integrates several bioactive structural motifs, including a chloropyridine and a pyrrolidine ring. This article reviews its biological activity, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 328.8 g/mol. Its unique structure includes functional groups that are commonly associated with biological activity, such as carbonyl and ether functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O₂ |
| Molecular Weight | 328.8 g/mol |
| CAS Number | 2035000-78-1 |
Anticancer Potential
Recent studies have suggested that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of chloropyridine have shown promising cytotoxic effects against various cancer cell lines. In vitro studies indicated that related compounds can induce apoptosis in cancer cells, particularly in breast cancer models such as MCF7 cells, where IC50 values were reported as low as 3.3 mM .
Case Study:
A study involving derivatives of chloropyridine assessed their antiproliferative activity against human breast cancer cell lines using an MTT assay. The findings demonstrated that specific compounds led to cell cycle arrest at the EGFR phase, indicating a mechanism linked to apoptotic pathways .
The biological activity of this compound may be attributed to its interactions with cellular targets:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, as evidenced by cell cycle arrest studies.
- Enzyme Inhibition : Initial findings suggest potential interactions with key enzymes or receptors involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the chloropyridine moiety and the pyrrolidine ring plays a significant role in its pharmacological profile. Research indicates that modifications to these structures can enhance or diminish biological activity.
Table: Comparison of Similar Compounds
| Compound Name | Notable Features |
|---|---|
| 1-(3-Pyridinyloxy)-2-pyrrolidinone | Lacks chlorine substitution; different biological activity potential |
| 4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamide | Contains a benzamide structure; varied reactivity profile |
| 2-Amino-N-(pyridin-4-yloxy)-acetamide | Features an amino group; potential for different interactions |
Future Directions
Ongoing research aims to explore the full therapeutic potential of this compound through:
- In Vivo Studies : To assess the efficacy and safety profiles in animal models.
- Molecular Docking Simulations : To predict binding affinities and interactions with target proteins.
- Chemical Libraries Screening : To identify additional bioactive compounds based on its structural framework.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the pyrrolidine ring and introduction of the 3-chloropyridin-4-yloxy group. Key steps may involve nucleophilic substitution or coupling reactions under anhydrous conditions. Purification is achieved via column chromatography (silica gel, eluent gradients) or recrystallization using solvents like ethanol or acetonitrile to ensure ≥95% purity. Characterization via NMR and mass spectrometry is critical .
Q. Which spectroscopic and crystallographic techniques confirm the E-configuration and structural integrity of this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments differentiate E/Z isomers by analyzing spatial proximity of protons. X-ray crystallography (e.g., monoclinic system with P21/c space group) provides definitive conformation analysis, with bond angles and lengths confirming the E-configuration. UV-Vis spectroscopy and high-resolution mass spectrometry (HRMS) validate molecular weight and electronic properties .
Q. What are the common chemical reactions observed for this compound under standard laboratory conditions?
- Methodological Answer : The enone moiety undergoes Michael addition reactions, while the pyrrolidine ring participates in alkylation or acylation. The 3-chloropyridine group is susceptible to nucleophilic aromatic substitution (e.g., replacing Cl with amines or alkoxides). Controlled oxidation of the pyrrolidine ring or reduction of the enone group can modify reactivity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) and standardized protocols (e.g., IC50 determination under fixed pH/temperature). Cross-validate findings with structural analogs (e.g., replacing the chloropyridine group) to isolate structure-activity relationships (SAR) .
Q. What are the proposed reaction mechanisms for key transformations involving the pyrrolidine and enone functionalities?
- Methodological Answer : The enone’s α,β-unsaturated ketone undergoes 1,4-conjugate addition via base-catalyzed mechanisms (e.g., with Grignard reagents). Pyrrolidine nitrogen acts as a nucleophile in SN2 reactions, while its oxygen participates in hydrogen bonding with biological targets. Computational studies (DFT) can map transition states and activation energies for these pathways .
Q. How can computational chemistry predict synthetic pathways or reactivity for derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic stability of intermediates, while machine learning models (e.g., retrosynthetic analysis via neural networks) propose feasible routes. Molecular docking simulations predict binding affinities to targets like kinases or GPCRs, guiding prioritization of derivatives .
Q. What strategies are recommended for structure-activity relationship (SAR) studies using analogs of this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F, CF3, or methyl groups on the pyridine ring). Test analogs in parallel assays (e.g., kinase inhibition, cytotoxicity) and correlate activity with electronic (Hammett σ) or steric (Taft parameters) descriptors. Use 3D-QSAR models to map pharmacophore requirements .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. The enone group may degrade under acidic conditions, while the pyrrolidine ring is stable in neutral buffers. Lyophilization or encapsulation in cyclodextrins can enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
